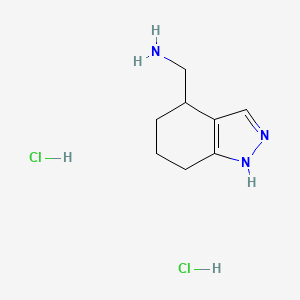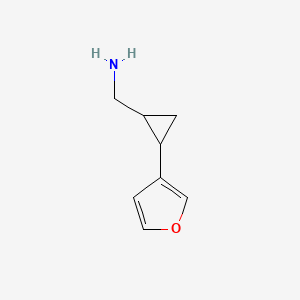
1-(3,5-Dichloropyridin-4-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloropyridin-4-yl)cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with two chlorine atoms at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloropyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method involves the reaction of 3,5-dichloropyridine with a cyclopropanating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloropyridin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-(3,5-Dichloropyridin-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine
- 1-(3-Chloropyridin-4-yl)cyclopropan-1-amine
Uniqueness
1-(3,5-Dichloropyridin-4-yl)cyclopropan-1-amine is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C8H8Cl2N2 |
|---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H8Cl2N2/c9-5-3-12-4-6(10)7(5)8(11)1-2-8/h3-4H,1-2,11H2 |
InChI Key |
FUGBJFLJMMQQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=NC=C2Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B15309448.png)

![Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15309457.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)


![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)




